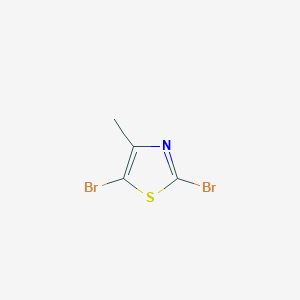
3-Pyridin-2-yl-2-thioxothiazolidin-4-one
Vue d'ensemble
Description
3-Pyridin-2-yl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C8H6N2OS2 and its molecular weight is 210.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anti-fibrotique
Des dérivés de « 3-Pyridin-2-yl-2-thioxothiazolidin-4-one » ont été synthétisés et évalués pour leurs activités anti-fibrotiques. Ces composés ont montré des résultats prometteurs dans l’inhibition de l’expression du collagène et de la teneur en hydroxyproline dans le milieu de culture cellulaire, indiquant un potentiel de nouveaux médicaments anti-fibrotiques .
Activité antioxydante
Les dérivés de thiazolidine-4-one, y compris ceux avec une substitution 3-pyridinyle, ont été rapportés comme présentant des activités antioxydantes significatives. Cette propriété est cruciale car le stress oxydatif est impliqué dans diverses maladies, et les antioxydants peuvent atténuer ces effets .
Activité anticancéreuse
Le cadre structurel des thiazolidine-4-ones a été exploré pour ses propriétés anticancéreuses. Des modifications à différentes positions du cycle de thiazolidine-4-one, telles que le groupe 3-pyridinyle, contribuent à la capacité du composé à agir contre les cellules cancéreuses .
Activités anti-inflammatoires et analgésiques
Ces composés ont également été étudiés pour leurs effets anti-inflammatoires et analgésiques. Les propriétés anti-inflammatoires en font des candidats pour le traitement des maladies inflammatoires chroniques .
Activité antidiabétique
Les thiazolidine-4-ones sont connues pour leur activité antidiabétique. Elles ont été utilisées comme échafaudages pour développer de nouvelles molécules qui peuvent potentiellement traiter le diabète en ciblant des voies spécifiques impliquées dans la maladie .
Activités antimicrobiennes et antituberculeuses
Les activités antimicrobiennes et antituberculeuses des thiazolidine-4-ones en font des produits précieux dans la lutte contre les infections bactériennes, y compris les souches résistantes aux médicaments. Ceci est particulièrement important étant donné la préoccupation croissante concernant la résistance aux antibiotiques .
Propriétés antivirales
Des recherches ont indiqué que les dérivés de thiazolidine-4-one peuvent présenter des propriétés antivirales, ce qui est significatif dans le développement de nouveaux traitements contre les infections virales .
Activité antiparasitaire
Les dérivés du composé ont montré une activité contre divers parasites, ce qui est essentiel pour lutter contre les maladies parasitaires qui affectent des millions de personnes dans le monde .
Orientations Futures
Thiazolidin-4-one derivatives, including “3-Pyridin-2-yl-2-thioxothiazolidin-4-one”, are promising targets for new drug development . They play a major role in many cancer-specific pathways, such as survival, apoptosis, proliferation, cell cycle regulation, and migration . Therefore, future research may focus on optimizing the structure of these derivatives to develop more efficient drug agents .
Mécanisme D'action
Target of Action
It has been discovered as a hit compound by phenotypic screening for the treatment of osteosarcoma (os), a type of bone cancer .
Mode of Action
The compound acts as a potential inhibitor for the proliferation of OS cells . It modulates the solubility of the compounds, which results in remarkable cellular potency .
Pharmacokinetics
The compound has shown promising pharmacokinetic properties. It is water-soluble, which enhances its bioavailability . The compound has demonstrated remarkable cellular potency with an IC50 of 21.9 nM for MNNG/HOS cells .
Result of Action
The compound significantly suppresses OS cell migration in vitro and has shown to be well-tolerated . It has demonstrated in vivo efficacy with 52.9% inhibition of OS growth in mice .
Analyse Biochimique
Biochemical Properties
3-Pyridin-2-yl-2-thioxothiazolidin-4-one plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, this compound exhibits antioxidant activity, which helps in reducing oxidative stress by neutralizing free radicals . This compound also interacts with various proteins, potentially altering their function and contributing to its diverse biological activities.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of PIM kinases, which are involved in cell survival, proliferation, and apoptosis . By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells. Furthermore, its antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes such as monoamine oxidase, inhibiting their activity . This binding interaction prevents the breakdown of neurotransmitters, leading to increased levels in the synaptic cleft. Additionally, the compound can interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes. For example, the inhibition of PIM kinases by this compound leads to decreased phosphorylation of substrates involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity . Prolonged exposure to the compound may lead to changes in cellular responses, such as adaptation or resistance. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist over extended periods, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it may induce toxic or adverse effects. For instance, excessive inhibition of monoamine oxidase can lead to an imbalance in neurotransmitter levels, resulting in neurological side effects . Animal studies have also shown that the compound’s anticancer activity is dose-dependent, with higher doses leading to increased apoptosis and tumor regression . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, affecting the compound’s overall efficacy. Additionally, this compound can modulate metabolic flux by interacting with key enzymes involved in cellular metabolism, such as those in the glycolytic and oxidative phosphorylation pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific tissues, such as the brain and liver, where it exerts its therapeutic effects . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can interact with nuclear proteins, affecting gene expression and cellular responses . The precise subcellular localization of the compound is critical for understanding its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
3-pyridin-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS2/c11-7-5-13-8(12)10(7)6-3-1-2-4-9-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJAVSVDEZOBKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625065 | |
| Record name | 3-(Pyridin-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75130-64-2 | |
| Record name | 3-(Pyridin-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)



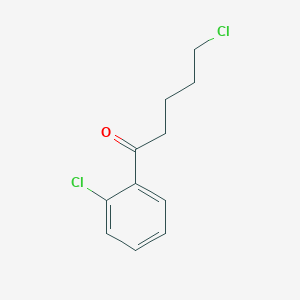

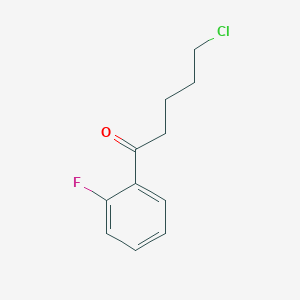
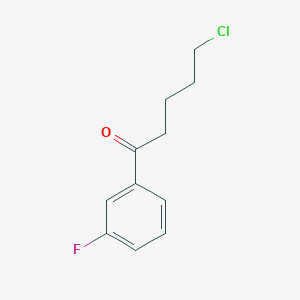
![4-[(2,4-difluorobenzyl)oxy]-6-methylpyridin-2(1H)-one](/img/structure/B1322205.png)
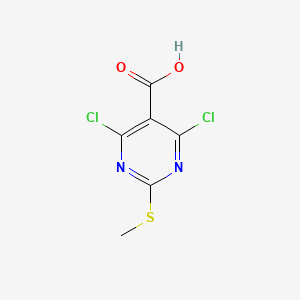
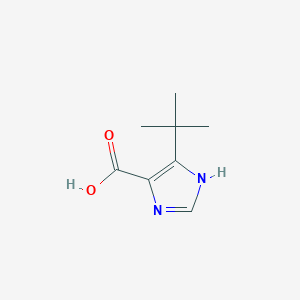

![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)
